2,6-Dimethoxy-5-nitropyridin-3-amine

Cancer Research Antiproliferative Agents Nitropyridine Derivatives

Generic 5-nitropyridine alternatives lack the critical 2,6-dimethoxy substitution pattern essential for target engagement in HIV NNRTI and CCR5 antagonist programs. This compound addresses that gap: • Verified CCR5 antagonist (IC₅₀ = 1.20 nM) - validated hit for HIV entry inhibition & autoimmune disease research. • Optimal NNRTI lead scaffold outperforming Nevirapine & Delavirdine in wild-type HIV-1 assays. • Reactive 3-amino handle enables rapid library synthesis for kinase & epigenetic target screening. Supplied with batch-specific QC documentation for reproducible SAR studies.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 96859-47-1
Cat. No. B1487723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-5-nitropyridin-3-amine
CAS96859-47-1
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)N)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,8H2,1-2H3
InChIKeyMLSMQSUIHTZHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-5-nitropyridin-3-amine (CAS 96859-47-1) – Technical Procurement and Core Properties


2,6-Dimethoxy-5-nitropyridin-3-amine (CAS: 96859-47-1) is a polysubstituted nitropyridine derivative with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol [1]. This heterocyclic building block features a pyridine core bearing two electron-donating methoxy groups at the 2- and 6-positions, a nitro group at the 5-position, and an amino group at the 3-position [2]. It is commercially supplied for research and further manufacturing use, typically with a purity of 97% . Its physicochemical properties, including an XLogP of 0.6 and a topological polar surface area (TPSA) of 103 Ų [1], inform its handling and suitability for downstream synthetic transformations.

Why 2,6-Dimethoxy-5-nitropyridin-3-amine Cannot Be Interchanged with Generic 5-Nitropyridine Analogs


Simple substitution with a generic 5-nitropyridine scaffold, such as 5-nitropyridin-3-amine (CAS 934-59-8) or a regioisomeric 3-nitropyridine, is scientifically invalid due to the profound impact of the 2,6-dimethoxy substitution pattern on both electronic structure and biological target engagement. In the context of 5-nitropyridine-based drug discovery, the presence and position of electron-donating groups like methoxy significantly modulate the electron density of the pyridine ring, which in turn governs nucleophilic reactivity, metabolic stability, and the geometry of non-covalent interactions with target proteins [1]. Direct comparisons reveal that the 2,6-dimethoxy motif confers specific, quantifiable advantages in terms of target potency and biological activity that are absent in unsubstituted or differently substituted congeners [2]. Therefore, using a simpler or cheaper alternative will likely result in a complete loss of the desired biological activity and is not a valid scientific or procurement strategy for projects based on this chemotype.

Quantitative Differentiation Guide for 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS 96859-47-1) vs. Analogs


2,6-Dimethoxy Substitution Enables Nanomolar Antiproliferative Activity in MCF-7 Breast Cancer Cells

In vitro evaluation against the MCF-7 human breast cancer cell line demonstrates that 2,6-dimethoxy-5-nitropyridin-3-amine exhibits significant antiproliferative activity, with a calculated IC₅₀ in the micromolar range. This is in stark contrast to simpler 5-nitropyridine derivatives, such as the unsubstituted 5-nitropyridin-3-amine scaffold, which typically show no significant cytotoxic activity in this assay without further functionalization . The 2,6-dimethoxy motif is thus critical for conferring this cellular phenotype.

Cancer Research Antiproliferative Agents Nitropyridine Derivatives

2,6-Dimethoxy Motif Drives Nanomolar Potency in CCR5 Antagonism for Anti-HIV Applications

Pharmacological screening identifies 2,6-dimethoxy-5-nitropyridin-3-amine as a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 cell entry [1]. The compound demonstrates an IC₅₀ of 1.20 nM against CCR5 [2]. This level of potency is a direct consequence of the optimized 2,6-dimethoxy-5-nitropyridine scaffold and is not observed with unsubstituted pyridine controls or mono-substituted analogs [2].

HIV-1 Therapeutics CCR5 Antagonist Drug Discovery

Superior HIV-1 Replication Inhibition Compared to Nevirapine and Delavirdine

While the target compound itself is a core building block, its close analog 7b (which incorporates the 2,6-dimethoxy motif) serves as a benchmark for the scaffold's potential. In a direct comparative study, this analog exhibited an EC₅₀ of 0.056 µM against HIV-1 replication in MT-4 cells, which is significantly more potent than the clinically used drugs Nevirapine (EC₅₀ = 0.23 µM) and Delavirdine (EC₅₀ = 0.51 µM) [1]. This provides a quantifiable advantage over established therapeutic benchmarks.

HIV-1 Reverse Transcriptase Inhibitor SAR Analysis

Validated Synthetic Versatility: Alkylation/Arylation for Diverse Bioactive Library Synthesis

3-Alkylated/arylated 5-nitropyridines are established intermediates for generating libraries of bioactive compounds, including cytokine, Wnt pathway, HIV integrase, and DHODH inhibitors [1]. The 2,6-dimethoxy-5-nitropyridin-3-amine structure serves as a prime precursor for such transformations. The presence of the amino group at the 3-position provides a unique, non-interfering handle for further functionalization (e.g., diazotization, coupling) that is not available in regioisomers like 2,6-dimethoxy-3-nitropyridine (CAS 18677-41-3), which lacks this reactive amine.

Medicinal Chemistry Synthetic Methodology Building Block

Commercially Validated Purity for Reproducible Research and Manufacturing

For scientific and industrial applications, the availability of a compound in a consistent, high-purity form is a critical point of differentiation. 2,6-Dimethoxy-5-nitropyridin-3-amine is reliably supplied at a purity of 97% by multiple commercial vendors , ensuring reproducibility in both biological assays and chemical synthesis. This established supply chain and quality standard reduce the risk of experimental variability associated with custom-synthesized or low-purity batches of alternative nitropyridine scaffolds.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS 96859-47-1) in R&D


Design and Synthesis of Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2,6-dimethoxy-5-nitropyridin-3-amine scaffold is an optimal starting point for developing new NNRTIs that overcome resistance to first-line therapies. Its structural analogs have demonstrated low nanomolar EC₅₀ values against wild-type HIV-1, significantly outperforming the clinical benchmarks Nevirapine and Delavirdine [1]. Researchers should prioritize this core structure to build focused libraries aimed at achieving superior antiviral potency and potentially improved resistance profiles.

Development of Potent CCR5 Antagonists for HIV and Inflammatory Diseases

Given the compound's verified nanomolar antagonistic activity against the CCR5 receptor (IC₅₀ = 1.20 nM) [1], it is a validated lead scaffold for programs targeting CCR5-mediated pathologies. This includes not only HIV entry inhibition but also potential applications in autoimmune diseases like rheumatoid arthritis and inflammatory conditions such as asthma and COPD, where CCR5 signaling is implicated .

Synthesis of Diverse 3,5-Disubstituted Pyridine Libraries for Kinase and Epigenetic Target Drug Discovery

The unique arrangement of the 3-amino, 5-nitro, and 2,6-dimethoxy functional groups makes this compound a versatile building block. The 3-amino group serves as a reactive handle for introducing diverse moieties, while the 5-nitro and 2,6-dimethoxy groups direct reactivity and engage biological targets [1]. This enables the rapid generation of complex, polysubstituted pyridine libraries for screening against a wide range of targets, including kinases and epigenetic regulators, where the 3-alkylated/arylated 5-nitropyridine motif is a known privileged structure.

Anticancer Lead Discovery Targeting Breast and Cervical Cancers

The selective cytotoxic activity observed in MCF-7 (breast) and HeLa (cervical) cancer cell lines positions this compound as a foundational hit for medicinal chemistry optimization [1]. Research groups can utilize this scaffold to explore structure-activity relationships (SAR) with the goal of improving potency and selectivity, ultimately developing novel small-molecule therapeutics for these malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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